molecular formula C2H4Cl3N B1294983 2,2,2-Trichloroethylamine CAS No. 4088-19-1

2,2,2-Trichloroethylamine

Cat. No.: B1294983
CAS No.: 4088-19-1
M. Wt: 148.41 g/mol
InChI Key: FCLPGDSITYLYCH-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethylamine: is an organic compound with the molecular formula C2H4Cl3N . It is a derivative of ethylamine where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethylamine can be synthesized through the chlorination of ethylamine. The reaction typically involves the use of chlorine gas in the presence of a catalyst. The process can be represented as follows: [ \text{C2H5NH2} + 3 \text{Cl2} \rightarrow \text{C2H4Cl3N} + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethanolamine as a starting material. The process includes the chlorination of ethanolamine using hydrogen chloride or other chlorinating agents .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated amines.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2,2-Trichloroethylamine is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.

Biology: In biological research, it is used to study the effects of chlorinated amines on biological systems.

Medicine: While not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed in the production of pesticides, dyes, and surfactants. Additionally, it is used in the synthesis of functional materials .

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethylamine involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in molecules. This property makes it useful in organic synthesis for introducing trichloroethyl groups into compounds. The pathways involved include nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trichloroethylamine is unique due to its high reactivity and ability to introduce trichloroethyl groups into organic molecules. This makes it a valuable intermediate in the synthesis of various chemicals and pharmaceuticals.

Properties

IUPAC Name

2,2,2-trichloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPGDSITYLYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193857
Record name Ethylamine, 2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-19-1
Record name Ethylamine, 2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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